N-Boc-4-bromo-L-tryptophan
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-11-6-4-5-10(17)13(9)11/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUDYYLEBDLPKD-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Tryptophan Scaffolds in Modern Chemical Research
Tryptophan derivatives are of significant interest due to their widespread presence in bioactive natural products and pharmaceuticals. researchgate.netmdpi.com The indole (B1671886) ring of tryptophan is a privileged structure in medicinal chemistry, frequently involved in crucial binding interactions with biological targets. iris-biotech.de Consequently, synthetic modifications of the tryptophan scaffold are a key strategy in drug discovery and the development of new chemical entities. researchgate.net These derivatives are utilized in a variety of fields, including the chemical, food, polymer, and pharmaceutical industries, where they contribute to the management of diseases and improvement of quality of life. researchgate.net
Overview of Halogenated Tryptophans As Versatile Synthetic Precursors
The introduction of halogen atoms, such as bromine, onto the tryptophan indole (B1671886) ring dramatically expands its synthetic utility. encyclopedia.pubmdpi.com Halogenated tryptophans serve as versatile precursors for a wide range of chemical transformations, including cross-coupling reactions, which allow for the introduction of new carbon-carbon and carbon-heteroatom bonds. encyclopedia.pub This functionalization is instrumental in creating a diverse array of complex molecules. The presence of a halogen can also modulate the electronic properties and steric profile of the molecule, influencing its reactivity and biological activity. encyclopedia.pubmdpi.com For instance, bromotryptophan can be used as a scaffold to synthesize new organic compounds. encyclopedia.pubmdpi.com
N Alpha Boc Protection Strategy in L Tryptophan Chemistry
Stereoselective Synthesis of 4-Bromo-L-tryptophan and its Direct Precursors
The creation of the 4-bromo-L-tryptophan structure with the correct stereochemistry is the most critical phase of the synthesis. This typically involves the formation of the carbon-carbon bond between the indole ring and the alanine (B10760859) side chain.
A fundamental approach to constructing the tryptophan scaffold is the alkylation of an indole nucleophile with a chiral electrophile that contains the amino acid backbone. This method allows for the direct introduction of the desired stereocenter.
One effective strategy involves the use of chiral electrophilic synthons derived from readily available proteinogenic amino acids, such as serine. nih.gov This approach provides excellent control over the stereochemistry at the alpha-carbon, enabling access to specific enantiomers without requiring new asymmetric catalytic systems. nih.gov Another well-established method utilizes a Schöllkopf chiral auxiliary. In this method, a chiral bis-lactim ether, derived from a chiral amino acid like D-valine, is deprotonated and then alkylated. For instance, 3-(bromomethyl)indole can be coupled with the anion of the Schollkopf chiral auxiliary to yield the desired product with high diastereoselectivity. rsc.org This methodology has been successfully applied to the large-scale synthesis of optically pure tryptophan derivatives. acs.org
The asymmetric Friedel-Crafts alkylation of indoles with chiral nitroacrylates, catalyzed by species like copper triflate, also serves as a viable route to optically active β-tryptophan analogues. researchgate.net These methods underscore the importance of a chiral template or auxiliary to guide the stereochemical outcome of the C-C bond formation.
Achieving regioselectivity, specifically alkylation at the C3 position of the indole ring, is paramount. A highly successful method for this involves the use of chiral cyclic sulfamidates derived from enantiopure serine. researchgate.netx-mol.com
In this two-step approach, an indole nucleophile is first prepared from an unprotected bromoindole using methylmagnesium chloride (MeMgCl) in the presence of a copper salt like copper(I) chloride (CuCl). researchgate.netx-mol.com This "softens" the nucleophilic C3 position of the indole. nih.gov The resulting organometallic species then reacts with the serine-derived cyclic sulfamidate in a regioselective and stereospecific ring-opening reaction. nih.govresearchgate.netnih.gov This reaction proceeds almost exclusively at the C3 position of the indole, affording the desired bromotryptophan derivatives in moderate to good yields with complete regioselectivity. researchgate.netx-mol.com The utility of this method has been demonstrated in the synthesis of 4-, 5-, 6-, and 7-bromo-D-tryptophans. researchgate.net
| Reagent/Component | Role in the Synthesis | Reference |
|---|---|---|
| Bromoindole | Starting material providing the substituted indole core. | researchgate.net |
| MeMgCl/CuCl | Prepares the indole nucleophile for C3-alkylation. | researchgate.netx-mol.com |
| Chiral Cyclic Sulfamidate | Acts as the chiral electrophile, introducing the amino acid backbone with defined stereochemistry. | researchgate.netnih.gov |
Maintaining and optimizing stereochemical purity is a central challenge. The choice of the chiral source is a primary determinant of the final product's enantiomeric excess. Chiral auxiliaries, such as the Schöllkopf auxiliary derived from D-valine, have proven effective in producing the desired trans diastereomer as the sole product in certain coupling reactions. rsc.orgacs.org This approach allows for the preparation of L-tryptophans from D-valine, and D-tryptophans from the inexpensive L-valine, with high diastereomeric excess (>96% de). acs.org
Similarly, the use of enantiopure cyclic sulfamidates derived from D-serine leads to the formation of bromo-D-tryptophan derivatives with complete regioselectivity and, by extension, high stereochemical fidelity. researchgate.netx-mol.com The inherent chirality of the sulfamidate directs the stereochemical outcome of the alkylation. nih.gov Enzymatic approaches, utilizing enzymes like tryptophan synthase (TrpS), also offer a route to enantiopure tryptophan derivatives. While often highly selective, the efficiency can vary depending on the substitution pattern of the indole, with 4-substituted indoles sometimes proving to be challenging substrates for certain enzymes. chim.it
| Method | Chiral Source | Key Advantage | Reference |
|---|---|---|---|
| Schöllkopf Auxiliary | Chiral amino acids (e.g., D-valine) | High diastereoselectivity (>96% de); scalable. | acs.org |
| Cyclic Sulfamidates | Enantiopure serine | Excellent regioselectivity and stereochemical control. | nih.govresearchgate.net |
| Enzymatic Synthesis | Tryptophan Synthase (TrpS) | High enantiopurity; reactions in aqueous conditions. | chim.it |
N-alpha-Boc Protection Strategies for L-Tryptophan Scaffolds
Once the 4-bromo-L-tryptophan core is synthesized, the alpha-amino group is typically protected to facilitate its use in further synthetic steps, particularly peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.
In many synthetic pathways, the carboxylic acid group of the amino acid is first protected as an ester. This is a common strategy in peptide synthesis to prevent unwanted side reactions. acs.orgacs.org The esterification of N-protected amino acids can be achieved using various methods, including carbodiimide (B86325) coupling procedures in the presence of an alcohol and a catalyst like 4-(dimethylamino)pyridine (DMAP). acs.orgacs.org
Following a primary reaction, such as the synthesis of the core amino acid, a subsequent Nα-Boc protection step can be performed to simplify isolation and purification. nih.gov For example, after a Suzuki-Miyaura coupling to create aryltryptophans, an Nα-Boc protection can be carried out as a third step in a one-pot process. This modification makes the product more soluble in organic solvents, facilitating extraction-based workups before final purification. nih.gov This sequence—synthesis, optional esterification, and then N-protection—is a versatile strategy in the preparation of complex amino acid derivatives.
The most common method for introducing the Boc protecting group is through the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O). organic-chemistry.org This reaction is typically performed under either aqueous or anhydrous conditions in the presence of a base. organic-chemistry.org
Several practical factors must be considered for efficient Boc protection. The choice of solvent and catalyst can be crucial. For instance, ionic liquids have been shown to catalyze N-tert-butyloxycarbonylation with excellent chemoselectivity. organic-chemistry.org The reaction is generally robust, and the Boc group itself is stable to most nucleophiles and basic conditions, which allows for orthogonal protection strategies with base-labile groups like Fmoc. organic-chemistry.org However, care must be taken as some N-protected amino acids, particularly aspartic and glutamic acid derivatives, can be susceptible to racemization during subsequent esterification reactions, especially those mediated by carbodiimide/DMAP. acs.org The stability of the N-Boc group allows it to be carried through various subsequent reaction steps, making it a strategically important protecting group in multi-step syntheses. researchgate.net
Indole Ring Functionalization Reactions
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C4-position of this compound provides a reactive handle for these transformations.
The introduction of a cyano group at the C4-position of the tryptophan indole ring has been achieved through palladium-catalyzed cyanation. This transformation is valuable for synthesizing fluorescent amino acids and other specialized tryptophan derivatives. pnas.orgnih.gov
In one approach, N-α-Boc-4-bromo-L-tryptophan methyl ester undergoes cyanation using zinc cyanide (Zn(CN)₂) as the cyanide source. pnas.org The reaction is catalyzed by a palladium complex, specifically tBuXPhos Pd G3, in a mixture of tetrahydrofuran (B95107) (THF) and water. pnas.org This method proceeds under mild conditions (40 °C) and provides the desired N-α-Boc-4-cyano-L-tryptophan methyl ester. pnas.org Subsequent deprotection of the Boc group and acetylation can yield N-α-acetyl-4-cyano-L-tryptophan methyl ester. pnas.org
While effective, this palladium-catalyzed cyanation has been noted to have a low yield in some instances, prompting exploration of alternative synthetic routes. nih.gov Enzymatic methods using tryptophan synthase have been developed as a more efficient alternative for producing L-4-cyanotryptophan from 4-cyanoindole (B94445) and serine. nih.gov
Table 1: Palladium-Catalyzed Cyanation of this compound Derivative
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| N-α-Boc-4-bromo-L-tryptophan methyl ester | Zn(CN)₂, tBuXPhos Pd G3, THF/H₂O, 40 °C, overnight | N-α-Boc-4-cyano-L-tryptophan methyl ester | pnas.org |
The Heck reaction enables the formation of carbon-carbon bonds by coupling the C4-bromoindole of this compound with various alkenes. This methodology is instrumental in synthesizing C4-alkenylated tryptophan derivatives, which are precursors to complex natural products like clavicipitic acid. nih.govd-nb.info
Research has shown that the N-Boc protecting group on the α-amino group is crucial for successful Heck coupling at the C4 position. nih.gov Unprotected 4-bromo-tryptophan is largely unreactive under typical Heck conditions. nih.govd-nb.info However, upon protection of the primary amine as its N-Boc derivative, the Heck coupling proceeds. nih.gov For instance, the coupling of N-Boc-4-bromo-tryptophan with 1,1-dimethylallyl alcohol has been reported in the synthesis of clavicipitic acid. d-nb.info
Aqueous conditions have been developed for the Heck cross-coupling of halo-indoles and halo-tryptophans, demonstrating broad reaction scope. d-nb.info These methods often utilize water-soluble ligands like TXPTS and TPPTS to facilitate the reaction of halo-tryptophans. nih.gov
Table 2: Heck Coupling of this compound
| Tryptophan Derivative | Alkene Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| N-Boc-4-bromo-tryptophan | 1,1-dimethylallyl alcohol | Pd(OAc)₂, TPPTS, NaOH | C4-alkenylated tryptophan derivative | d-nb.info |
| N-Boc-4-bromo-tryptophan | Styrene | PdCl₂(PPh₃)₂ | C4-styrenyl tryptophan derivative | vulcanchem.com |
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds between the C4 position of this compound and various organoboron compounds, typically aryl or vinyl boronic acids or esters. This reaction is widely used to synthesize biaryl and vinyl-substituted tryptophan derivatives. mdpi.comnih.gov
The reaction is generally carried out in the presence of a palladium catalyst and a base. The N-Boc protecting group is compatible with these conditions. nih.gov Studies have shown that N-α-Boc-protected l-7-bromotryptophan gives excellent results in Suzuki-Miyaura reactions with a range of boronic acids at 40 °C. nih.gov Even electron-poor boronic acids, such as 4-carboxyphenylboronic acid, participate effectively in the coupling. nih.gov
This methodology has also been applied to the synthesis of biaryl-containing peptides on solid phase, where a bromotryptophan residue is coupled with a boronophenylalanine residue. nih.gov
Table 3: Suzuki-Miyaura Coupling of Protected Bromotryptophan Derivatives
| Bromotryptophan Derivative | Boronic Acid | Catalyst | Base | Product | Reference |
|---|---|---|---|---|---|
| N-α-Boc-l-7-bromotryptophan | Phenylboronic acid | Pd-nanoparticles | K₂CO₃ | N-α-Boc-l-7-phenyltryptophan | nih.gov |
| N-α-Boc-l-7-bromotryptophan | 4-Carboxyphenylboronic acid | Pd-nanoparticles | K₂CO₃ | N-α-Boc-l-7-(4-carboxyphenyl)tryptophan | nih.gov |
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the C4 position of this compound and an amine. This reaction is a key method for synthesizing 4-amino-L-tryptophan derivatives. nih.govnih.gov
This palladium-catalyzed reaction typically employs a phosphine (B1218219) ligand and a base. While the reaction can be performed on unprotected bromotryptophan, it often requires harsh basic conditions and heating, which can lead to epimerization. nih.gov The use of N-Boc protected tryptophan derivatives can offer milder reaction conditions and better control over stereochemistry.
The scope of the Buchwald-Hartwig amination is broad, accommodating a variety of amine coupling partners. libretexts.org This versatility makes it a valuable tool for late-stage functionalization of tryptophan-containing molecules.
Table 4: Buchwald-Hartwig Amination of Bromotryptophan
| Aryl Halide | Amine | Catalyst System | Base | Product | Reference |
|---|---|---|---|---|---|
| Bromotryptophan derivative | Various amines | Palladium catalyst, phosphine ligand | Various bases (e.g., KOtBu, K₂CO₃) | C4-amino-tryptophan derivative | nih.govnih.gov |
C-H Activation and Direct Derivatization of the Indole Moiety
While cross-coupling reactions rely on the pre-existing bromo-substituent, C-H activation offers a more direct approach to functionalizing the indole ring. These methods involve the direct cleavage and functionalization of a carbon-hydrogen bond, often facilitated by a transition metal catalyst.
For tryptophan derivatives, directing groups are frequently employed to control the regioselectivity of C-H activation. For instance, a bulky N-protecting group on the indole nitrogen, such as a triisopropylsilyl (TIPS) group, in combination with a TfNH directing group, can facilitate Pd-catalyzed C4-alkenylation of tryptophan derivatives. chim.it
Rhodium-catalyzed C-H activation has also been utilized for the synthesis of non-canonical tryptophans. nih.gov This approach involves the annulation of Boc-protected anilines with alkynyl chlorides, proceeding through a Boc-directed C-H metalation and demetalation pathway to yield C4-C7 substituted indole products. nih.gov
Furthermore, C-H functionalization can be achieved through radical-mediated processes. For example, a di-tert-butylphosphinoyl group at the 1-position of the indole can direct the C4-phosphonylation of tryptophan derivatives. chim.it
Table 5: C-H Activation and Direct Derivatization of Tryptophan Derivatives
| Tryptophan Derivative | Reaction Type | Catalyst/Reagents | Directing Group | Product | Reference |
|---|---|---|---|---|---|
| N-TIPS, Nα-TfNH tryptophan derivative | C4-alkenylation | Pd catalyst | TfNH | C4-alkenylated tryptophan | chim.it |
| N-Boc-aniline | Rh-catalyzed annulation | Rh catalyst | Boc | C4-C7 substituted tryptophan | nih.gov |
| N-P(O)tBu₂ protected tryptophan | C4-phosphonylation | Pd catalyst, phosphites | P(O)tBu₂ | C4-phosphonylated tryptophan | chim.it |
Site-Selective Boronation and Other Functionalizations
The bromine atom at the C4 position of the indole ring serves as a handle for introducing other functionalities. However, direct functionalization at other positions, such as C7, often requires more complex strategies. One such strategy involves a one-pot, two-step procedure for C7-selective boronation. acs.orgacs.org This method utilizes a mild iridium-catalyzed C2/C7-diboronation followed by a palladium-catalyzed C2-protodeboronation, yielding the C7-boronated product. acs.orgacs.org
The process begins with the diboronation of a starting material like N-Boc-L-tryptophan methyl ester using [Ir(cod)OMe]₂ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as the catalyst system and (Bpin)₂ as the boron source in tetrahydrofuran (THF). acs.org This is followed by selective removal of the C2-boronate group using a palladium catalyst in acetic acid. acs.org This method provides a scalable route to C7-boronated tryptophan derivatives, which can then be further functionalized. acs.orgacs.org For instance, the C7-boronated tryptophan derivative has been converted into 7-chloro-, 7-bromo-, and 7-iodo-tryptophan derivatives using copper-mediated conditions. acs.org It can also undergo Suzuki-Miyaura cross-coupling to introduce aryl groups or be oxidized to form a 7-hydroxy tryptophan derivative. acs.org
In a related functionalization, palladium-catalyzed cyanation has been used to replace the bromine atom. For example, N-alpha-Boc-4-bromo-l-tryptophan methyl ester was converted to N-alpha-Boc-4-cyano-l-tryptophan methyl ester using zinc cyanide and a palladium catalyst. nih.gov
Table 1: Reagents for Site-Selective Boronation and Functionalization
| Transformation | Reagent/Catalyst | Product |
|---|---|---|
| C7-Boronation | [Ir(cod)OMe]₂, dtbpy, (Bpin)₂, Pd(OAc)₂ | C7-boronated N-Boc-L-tryptophan methyl ester |
| C7-Halogenation | CuX₂ (X = Cl, Br, I) | C7-halo-N-Boc-L-tryptophan methyl ester |
| C7-Arylation | Aryl boronic acid, Pd catalyst | C7-aryl-N-Boc-L-tryptophan methyl ester |
Photoredox Catalysis in C(2)-Arylation Reactions
Photoredox catalysis offers a mild and efficient method for the C-H functionalization of complex molecules, including tryptophan derivatives. cam.ac.ukacs.orgnih.gov A metal-free approach has been developed for the regioselective C(2)-arylation of N-Boc-indole using aryldiazonium salts. cam.ac.ukacs.orgnih.gov This reaction proceeds under visible light irradiation, often with an organic photocatalyst like eosin (B541160) Y, although the reaction can also proceed without it. cam.ac.uk The N-Boc group on the indole nitrogen modulates the nucleophilicity of the indole ring, directing the arylation to the C(2) position and preventing side reactions at the C(3) position. cam.ac.ukacs.org This method has been successfully applied to the late-stage functionalization of tryptophan residues in peptides. cam.ac.ukacs.orgnih.gov
The general mechanism involves the generation of an aryl radical from the aryldiazonium salt, which then reacts with the indole core. nih.gov This approach is notable for its mild conditions and tolerance of various functional groups. cam.ac.ukacs.orgnih.gov
Table 2: Conditions for Photoredox C(2)-Arylation
| Substrate | Arylating Agent | Photocatalyst | Light Source | Product |
|---|
Amino Acid Side Chain and Carboxyl Group Modifications
Modifications to the amino acid backbone, specifically the carboxyl group and the indole nitrogen, are crucial for synthesizing peptidomimetics and other complex structures.
Esterification Reactions of the Carboxyl Group
The carboxylic acid group of this compound can be readily converted into an ester. A common method involves reaction with trimethylsilyldiazomethane (B103560) (TMSCHN₂) in a solvent mixture like methanol (B129727) and dichloromethane (B109758) (DCM). nih.gov This reaction efficiently produces the corresponding methyl ester. nih.gov For instance, 4-bromo-l-tryptophan was first esterified with TMSCHN₂ and then protected with a Boc group to yield N-alpha-Boc-4-bromo-l-tryptophan methyl ester. nih.gov
Alkylation at the Indole Nitrogen (N1)
Alkylation of the indole nitrogen (N1) provides another avenue for diversification. While general methods for N1-alkylation of indoles exist, specific examples for this compound are less commonly detailed in the provided context. However, general protocols for N1-alkylation of tryptophan derivatives often involve the use of a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. thieme-connect.comacs.org For example, N-alkylation of indoles can be achieved using indium triflate as a catalyst with para-quinone methides in THF. acs.org
N-Boc Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal.
Acid-Mediated Cleavage Mechanisms (e.g., Trifluoroacetic Acid)
The most common method for removing the N-Boc group is through acid-mediated cleavage. researchgate.netfishersci.co.uk Trifluoroacetic acid (TFA) is frequently employed for this purpose, often in a solvent like dichloromethane (DCM). nih.govresearchgate.net The mechanism involves the protonation of the carbamate (B1207046) oxygen by the acid, followed by the loss of a stable tert-butyl cation and carbon dioxide to yield the free amine. commonorganicchemistry.com The reaction is typically fast and occurs at room temperature. fishersci.co.uk For example, N-alpha-Boc-4-cyano-l-tryptophan methyl ester was deprotected using 50% TFA in DCM. nih.gov Similarly, the Boc group can be removed using hydrochloric acid (HCl) in various solvents. fishersci.co.ukgoogle.com The choice of acid and solvent can be critical to avoid side reactions, such as protodeborylation in boronated tryptophan derivatives, where 4N HCl in dioxane is preferred. nih.gov
Table 3: Reagents for N-Boc Deprotection
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-3 hours |
Mild Deprotection Approaches (e.g., Oxalyl Chloride in Methanol)
The selective removal of the tert-butyloxycarbonyl (Boc) protecting group from the α-amino function of tryptophan derivatives is a critical step in peptide synthesis and the development of complex molecules. While strong acids are traditionally used, their application can be limited by the acid sensitivity of the indole nucleus and other functional groups within a molecule. This has led to the investigation of milder deprotection strategies, among which the use of oxalyl chloride in methanol has emerged as a particularly effective method. nih.govrsc.orgrsc.org
Research has demonstrated that a combination of oxalyl chloride and methanol provides a mild and efficient system for the deprotection of N-Boc groups from a diverse array of substrates, including those with sensitive heterocyclic and aromatic moieties. nih.govresearchgate.net This method is notable for its mild reaction conditions, typically proceeding at room temperature, and its high yields. nih.govrsc.org
A key study systematically investigated the scope and mechanism of this deprotection strategy. nih.govrsc.org While the reaction of oxalyl chloride with methanol generates HCl in situ, comparative experiments have shown that the deprotection is not solely due to the presence of HCl. nih.govrsc.org In a direct comparison using N-Boc-L-tryptophan as a model substrate, the oxalyl chloride-methanol system resulted in complete deprotection to L-tryptophan after 3 hours at room temperature. nih.govrsc.org In contrast, a solution of HCl in methanol, with an equivalent concentration of HCl to that generated by the oxalyl chloride, showed no observable deprotection under the same conditions. nih.govrsc.org This finding points to a more complex reaction mechanism where oxalyl chloride itself plays a direct role. nih.gov
The proposed mechanism suggests an electrophilic activation of the Boc-carbonyl group by oxalyl chloride, facilitating its cleavage. researchgate.net This process is efficient for a wide range of N-Boc protected amines. The general applicability of this method to substrates containing electron-withdrawing groups, such as halogens on aromatic rings, has also been established. nih.govrsc.org For instance, N-Boc protected anilines bearing bromo substituents undergo rapid deprotection, often within an hour, in high yields. nih.gov This robust tolerance for halogenated substrates strongly supports the applicability of this method for the deprotection of this compound.
The typical experimental procedure involves treating the N-Boc protected substrate with approximately 3 equivalents of oxalyl chloride in methanol at room temperature. nih.gov The reactions are generally complete within 1 to 4 hours. nih.gov
Research Findings on Mild N-Boc Deprotection
The following table summarizes the research findings for the deprotection of N-Boc-L-tryptophan and a related halogenated substrate using the oxalyl chloride/methanol method.
| Substrate | Reagents & Conditions | Time (h) | Yield (%) | Reference |
| N-Boc-L-tryptophan | (COCl)₂, MeOH, RT | 3 | Complete Conversion | nih.gov, rsc.org |
| tert-Butyl N-(3-bromo-4-fluorophenyl)carbamate | (COCl)₂, MeOH, RT | 1 | >70 | nih.gov |
N Boc 4 Bromo L Tryptophan As a Chiral Building Block in Complex Molecule Synthesis
Role in Natural Product Total Synthesis
The indole (B1671886) nucleus is a privileged scaffold found in a vast number of biologically active natural products. nih.gov N-Boc-4-bromo-L-tryptophan provides a direct route to C4-substituted indole alkaloids, a class that includes medicinally significant compounds. The bromine atom can be strategically manipulated through various cross-coupling reactions or converted into an organometallic species to introduce complexity and build the core structures of these target molecules.
The ergot alkaloids are a prominent family of indole-containing natural products characterized by a tetracyclic ergoline (B1233604) ring system. rsc.org The biosynthesis of these compounds initiates with the C4-prenylation of L-tryptophan to form 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT). wikipedia.orgnih.gov In chemical synthesis, this compound serves as a key synthon for accessing this crucial intermediate and its analogs. The 4-bromo position is an ideal site for introducing the prenyl group via transition metal-catalyzed cross-coupling reactions.
For instance, a palladium-catalyzed Suzuki or Stille coupling can be employed to attach the dimethylallyl moiety, directly mimicking the biosynthetic pathway's key step. The use of the enantiopure L-tryptophan backbone ensures the correct stereochemistry required for the biological activity of the final ergot alkaloid. While some syntheses may start with 4-bromo tryptophan methyl ester hydrochloride, the underlying principle of using the 4-bromo substituent as a synthetic handle remains the same. encyclopedia.pub The Boc-protected variant offers advantages in solubility and handling during these organometallic reactions.
Table 1: Key Synthetic Transformation for Ergot Alkaloid Precursors
| Starting Material | Reagent/Catalyst | Product | Significance |
|---|---|---|---|
| This compound | Prenylboronic acid pinacol (B44631) ester, Pd catalyst | N-Boc-4-(γ,γ-dimethylallyl)-L-tryptophan (N-Boc-DMAT) | Direct precursor to the ergoline core structure |
Beyond ergot alkaloids, many other natural products feature a prenylated tryptophan core. researchgate.net The C4 position of the indole is a common site for prenylation, leading to compounds with diverse biological activities. nih.gov this compound is an excellent precursor for the chemical synthesis of these derivatives, offering a reliable alternative to biocatalytic methods which, while regioselective, may have substrate scope limitations. chemistryviews.org
A key strategy involves the palladium(0)-catalyzed linear prenylation at the C4 position of a protected 4-bromo-L-tryptophan (B1277872) derivative. researchgate.net This approach provides controlled access to the linear prenylated isomer, which is a central intermediate in the biosynthesis of numerous prenylated indole alkaloids. researchgate.net The reaction's success hinges on the presence of the bromo substituent, which facilitates the catalytic cycle of the palladium catalyst. This method allows for the preparation of significant quantities of C4-prenylated tryptophans for further elaboration into complex natural products.
The construction of polycyclic indole frameworks is a central challenge in the synthesis of many indole alkaloids. nih.govhw.ac.uk The 4-bromo substituent on the N-Boc-L-tryptophan scaffold provides a versatile anchor point for intramolecular cyclization reactions to forge new rings. For example, the bromine can be converted to other functional groups that can participate in ring-closing strategies.
One such strategy involves an intramolecular Heck reaction. After coupling a suitable tether to the amino acid portion of the molecule, the 4-bromoindole (B15604) can undergo a palladium-catalyzed intramolecular cyclization to form a new six-membered ring fused to the indole core. This approach is instrumental in building the complex, fused-ring systems characteristic of alkaloids like minfiensine. nih.gov The defined stereocenter of the L-tryptophan backbone directs the stereochemical outcome of these cyclizations, making it a powerful tool for asymmetric synthesis.
The notoamides are a family of structurally complex, prenylated indole alkaloids isolated from marine and terrestrial fungi. nih.govnih.gov Their intricate structures, often featuring a bicyclo[2.2.2]diazaoctane core, present a formidable synthetic challenge. While many syntheses of notoamides start from differently substituted indoles (e.g., 6-hydroxyindole), the methodologies developed are relevant and adaptable. nih.gov The core strategy often involves the coupling of a functionalized tryptophan derivative with proline, followed by cyclization to form a diketopiperazine intermediate. nih.govnih.gov
In a hypothetical application, this compound could be functionalized at the C4 position with a reverse prenyl group via cross-coupling. The resulting advanced tryptophan analog could then be coupled with a proline ester. Subsequent deprotection and cyclization would yield a diketopiperazine, a key intermediate poised for the oxidative rearrangements required to complete the notoamide scaffold. nih.gov The 4-position substitution pattern is a key feature of some related alkaloids, making this building block highly relevant for creating analogs and exploring the structure-activity relationships of the notoamide family.
Applications in the Synthesis of Unnatural Amino Acids and Peptidomimetics
The introduction of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. princeton.edu These modified building blocks can act as probes to study biological processes or as components of novel therapeutic agents. princeton.edu this compound is an ideal starting point for creating a variety of tryptophan analogs with unique properties.
The bromine atom at the C4 position of this compound can be replaced with a wide array of functional groups using modern cross-coupling chemistry, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.gov This allows for the introduction of fluorescent tags, photo-crosslinkers, or bio-orthogonal handles, transforming the tryptophan derivative into a sophisticated biological probe. gla.ac.uk
For example, a Suzuki coupling reaction can be used to attach a boronic acid-containing fluorophore to the C4 position. The resulting fluorescent tryptophan analog can then be incorporated into a peptide or protein. This allows researchers to study protein localization, dynamics, and interactions within a cellular environment using fluorescence spectroscopy. gla.ac.uk The enantiopurity of the starting material ensures that the resulting probe is incorporated into biological systems with high fidelity. nih.gov The synthesis of these probes is critical for advancing our understanding of complex biological systems. nih.gov
Table 2: Synthesis of Tryptophan Analogs from this compound
| Reaction Type | Reagent | Introduced Moiety | Application of Product |
|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Aryl or Heteroaryl Group | Probing π-π stacking, fluorescent probes nih.gov |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl Group | Click chemistry handle, structural rigidity |
| Buchwald-Hartwig Amination | Amine | Substituted Amino Group | Altering hydrogen bonding, introducing basicity |
Integration into Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry and pharmaceutical development, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The integration of non-canonical amino acids like this compound requires careful consideration of protecting group strategy to prevent unwanted side reactions.
In the widely used Boc/Bzl protection scheme for SPPS, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are typically protected by more robust, benzyl-based groups. peptide.com The Boc group is removed under moderate acidic conditions (e.g., trifluoroacetic acid - TFA), while the final cleavage from the resin and removal of side-chain protectors require stronger acids like hydrogen fluoride (B91410) (HF). peptide.comdtu.dk
For tryptophan residues, the indole ring is susceptible to modification by cationic species generated during the synthesis, particularly during the repetitive Boc-deprotection steps. peptide.compeptide.com To mitigate these side reactions, the indole nitrogen is often protected. In Boc-based chemistry, a common strategy is to use a formyl (CHO) group for this purpose. peptide.com However, the Nα-Boc protection on this compound serves its primary role in protecting the alpha-amino group during the coupling of the next amino acid in the sequence. The bromine atom at the 4-position of the indole ring is generally stable to the standard conditions of Boc-based SPPS, allowing for its incorporation into peptide chains. The fully protected amino acid can be used in Negishi cross-coupling reactions to create alkylated tryptophan derivatives that are ready for direct use in SPPS. d-nb.info
| Synthesis Strategy | Nα-Protecting Group | Side-Chain (Indole) Protection | Deprotection/Cleavage Conditions | Key Considerations |
| Boc/Bzl SPPS | Boc (tert-butyloxycarbonyl) | Often unprotected or Formyl (CHO) | Nα-Boc: Moderate acid (TFA). Final: Strong acid (HF). | Indole ring is susceptible to side reactions if unprotected. The 4-bromo substitution is stable under these conditions. |
Asymmetric Synthesis Applications and Stereochemical Control
The inherent chirality of this compound, derived from the naturally occurring L-tryptophan, makes it an invaluable asset in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical.
Enantiospecific synthesis utilizes a readily available chiral starting material, or "chiron," to transfer its stereochemistry to a more complex target molecule. This compound is an exemplary chiron, where its well-defined stereocenter is preserved and used to direct the formation of new stereocenters in the product. rsc.org
A notable application is in the synthesis of precursors to the ergot alkaloids, a class of pharmacologically significant compounds. In a reported strategy, a derivative of 4-bromotryptophan was used to construct the complex tricyclic core of these alkaloids. The synthesis relied on the defined stereochemistry of the starting amino acid to ensure the correct configuration of the final product. The bromine atom played a critical role, facilitating an intramolecular cyclization reaction through metal-halogen exchange—a key step that would not be possible with native tryptophan. rsc.org This demonstrates how the specific placement of the bromine atom provides a reactive handle for strategic bond formation while the core chirality of the amino acid backbone dictates the stereochemical outcome.
Key Steps in an Exemplary Enantiospecific Synthesis:
| Step | Description | Role of this compound |
| 1. Starting Material | The synthesis begins with the chiral amino acid, appropriately protected. | Provides the foundational stereocenter. |
| 2. Key Reaction | An intramolecular cyclization is performed, often exploiting the bromo-substituent. | The bromine atom acts as a site for a specific chemical transformation (e.g., metal-halogen exchange) to form a new ring. |
| 3. Product Formation | The reaction yields a complex molecule with its stereochemistry dictated by the starting material. | The original chirality is transferred to the final scaffold, ensuring an enantiospecific outcome. |
While direct literature detailing dynamic stereoinversion specifically for this compound is not prevalent, the principle is a powerful strategy in asymmetric synthesis for producing non-native or "unnatural" enantiomers (e.g., D-amino acids) from readily available L-amino acids. This process typically involves the reversible racemization of a chiral center, allowing for the kinetic resolution of the rapidly equilibrating enantiomers.
In the context of amino acids, enzymatic methods have been developed to achieve stereoinversion. For instance, a multi-enzyme cascade reaction can be employed to convert an L-amino acid into its D-enantiomer. nih.gov This process involves an L-amino acid deaminase to convert the L-amino acid into its corresponding α-keto acid (an achiral intermediate), followed by asymmetric reductive amination by a D-amino acid dehydrogenase to produce the D-amino acid. nih.gov Such a biocatalytic system could theoretically be applied to a substrate like 4-bromo-L-tryptophan to produce its D-enantiomer, which is a valuable building block for synthesizing molecules not accessible from natural sources.
This approach offers an economical and effective route to D-amino acids, leveraging the inexpensive and abundant supply of L-amino acids from natural fermentation processes. nih.gov
Advanced Spectroscopic and Analytical Characterization in Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation of N-Boc-4-bromo-L-tryptophan Derivatives
The unambiguous identification of this compound and its subsequent derivatives relies heavily on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the precise arrangement of atoms.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, characteristic signals include the protons of the tert-butoxycarbonyl (Boc) protecting group (a singlet around 1.4 ppm), the α-proton of the amino acid backbone, and distinct aromatic protons on the bromo-indole ring. The substitution at the 4-position of the indole (B1671886) ring creates a specific splitting pattern for the remaining aromatic protons, which is crucial for confirming the regiochemistry of bromination.
¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. Key signals for this compound include the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, and the distinct signals for each carbon atom in the bromo-indole ring. The C-Br carbon signal is particularly diagnostic.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. The isotopic pattern created by the presence of the bromine atom (approximately equal natural abundance of ⁷⁹Br and ⁸¹Br) provides a definitive signature in the mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the N-H stretch of the indole and the urethane, C=O stretches from the Boc and carboxylic acid groups, and C-H stretches from the aromatic and aliphatic portions of the molecule.
Table 1: Representative Spectroscopic Data for this compound Structural Elucidation
| Technique | Feature | Typical Observation | Structural Inference |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~1.4 ppm (singlet, 9H) | Protons of the tert-butyl group in Boc protector. |
| ~4.5 ppm (multiplet, 1H) | α-proton of the tryptophan backbone. | ||
| ~7.0-7.5 ppm (multiplets) | Aromatic protons on the bromo-indole ring. | ||
| ~10.9 ppm (singlet, 1H) | Indole N-H proton. | ||
| ¹³C NMR | Chemical Shift (δ) | ~28 ppm | Methyl carbons of the Boc group. |
| ~80 ppm | Quaternary carbon of the Boc group. | ||
| ~112 ppm | Carbon atom bearing the bromine (C4). | ||
| ~155 ppm | Carbonyl carbon of the Boc group. | ||
| ~174 ppm | Carbonyl carbon of the carboxylic acid. | ||
| HRMS (ESI) | m/z | [M+Na]⁺ ~407.04/409.04 | Confirms molecular weight and shows characteristic isotopic pattern for one bromine atom. |
| FTIR | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ | N-H stretching (indole). |
| ~1700 cm⁻¹ | C=O stretching (Boc and carboxylic acid). |
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC)
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment. nih.govfrontiersin.org High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose. nih.gov
Purity Determination: Reversed-phase HPLC (RP-HPLC) is typically used to determine the chemical purity of this compound. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as trifluoroacetic acid (TFA) to improve peak shape. nih.gov The compound is detected using a UV detector, as the indole ring possesses a strong chromophore. Purity is calculated by integrating the area of the product peak and comparing it to the total area of all observed peaks.
Enantiomeric Excess (e.e.) Determination: Since the biological activity of chiral molecules is often dependent on their stereochemistry, verifying the enantiomeric purity of this compound is critical. Chiral HPLC is the preferred method for determining enantiomeric excess. This can be achieved in two ways:
Direct Method: Using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers.
Indirect Method: Derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. mst.edu
The enantiomeric excess is a measure of the purity of the desired L-enantiomer over the unwanted D-enantiomer and is a key quality control parameter.
Table 2: Typical HPLC Conditions for Analysis of this compound
| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., cellulose- or amylose-based) |
| Mobile Phase | Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) | Isocratic mixture of hexane (B92381) and isopropanol |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 220 nm or 280 nm | UV at 220 nm or 280 nm |
| Column Temp. | 30 °C | 25 °C |
| Outcome | % Purity | % Enantiomeric Excess (e.e.) |
In Situ Reaction Monitoring for Mechanistic Insight and Process Optimization
Traditional reaction monitoring involves taking aliquots from a reaction mixture for offline analysis. However, this method can be disruptive and may not capture the dynamics of fast-reacting or unstable intermediates. In situ (in the reaction vessel) monitoring techniques provide real-time data on the concentration of reactants, intermediates, and products without disturbing the reaction. fu-berlin.de This continuous stream of data is invaluable for gaining mechanistic insights and for optimizing reaction parameters such as temperature, catalyst loading, and addition rates.
For reactions involving this compound, such as peptide couplings or further functionalization of the indole ring, several Process Analytical Technology (PAT) tools can be employed:
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: An ATR probe is inserted directly into the reaction vessel. It is highly effective for tracking changes in the concentration of key functional groups. For instance, during a peptide coupling reaction, the disappearance of the carboxylic acid C=O band of this compound and the appearance of the new amide C=O band can be monitored in real-time. fu-berlin.de
Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds. It can be used to follow changes in the indole ring structure during subsequent synthetic transformations.
Online HPLC: A small, automated stream from the reactor can be periodically injected into an HPLC system. This provides detailed separation and quantification of all components in the reaction mixture over time, offering a comprehensive kinetic profile of the reaction.
By using these in situ techniques, chemists can rapidly identify reaction endpoints, detect the formation of unstable intermediates, and build kinetic models to better understand the reaction mechanism. This leads to improved process control, higher yields, and enhanced purity of the final product. fu-berlin.de
Table 3: Comparison of In Situ Monitoring Techniques for Reactions of this compound
| Technique | Information Provided | Advantages | Typical Application |
|---|---|---|---|
| ATR-FTIR | Functional group changes | Real-time, non-invasive, robust | Monitoring peptide bond formation (disappearance of acid, appearance of amide). |
| Raman | Molecular vibrations, skeletal changes | Good for aqueous systems, non-destructive | Following modifications to the indole aromatic system. |
| Online HPLC | Quantitative concentration of all species | High specificity and sensitivity, detailed kinetics | Optimizing reaction conditions by tracking reactant consumption and byproduct formation. |
Computational Chemistry Approaches to N Boc 4 Bromo L Tryptophan Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates
Density Functional Theory (TDF) has emerged as a important method for investigating the intricate details of reaction mechanisms at the molecular level. For N-Boc-4-bromo-L-tryptophan, DFT calculations can be employed to map the potential energy surface of various transformations, most notably palladium-catalyzed cross-coupling reactions at the C4-position of the indole (B1671886) ring. These studies allow for the characterization of transition states and intermediates, providing critical information on reaction kinetics and thermodynamics.
A hypothetical DFT study on the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid, for instance, would involve calculating the Gibbs free energy (ΔG) for each step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the C-Br bond to a Pd(0) complex is typically the rate-determining step in such reactions. DFT calculations can pinpoint the geometry of the transition state for this step and its associated activation energy.
Table 1: Hypothetical DFT-Calculated Gibbs Free Energy Profile for the Suzuki-Miyaura Coupling of this compound
| Step | Species | ΔG (kcal/mol) |
| Reactants | This compound + Pd(PPh₃)₂ + Phenylboronic acid | 0.0 |
| Oxidative Addition | Transition State 1 (TS1) | +18.5 |
| Intermediate 1 (Aryl-Pd(II)-Br) | -5.2 | |
| Transmetalation | Transition State 2 (TS2) | +12.3 |
| Intermediate 2 (Aryl-Pd(II)-Phenyl) | -15.8 | |
| Reductive Elimination | Transition State 3 (TS3) | +10.1 |
| Products | N-Boc-4-phenyl-L-tryptophan + Pd(PPh₃)₂ + HBr | -25.7 |
Note: Data is illustrative and based on typical values for similar cross-coupling reactions.
By analyzing the electronic properties and geometries of the intermediates, DFT can reveal crucial details about the reaction pathway. For example, the coordination of the Boc-protected amino acid side chain to the metal center could be investigated to determine its influence on the reaction rate and selectivity.
Molecular Modeling for Prediction of Stereochemical Outcomes
The stereochemistry of the amino acid backbone in this compound introduces an element of chirality that can influence the outcome of subsequent reactions. Molecular modeling, encompassing both molecular mechanics (MM) and quantum mechanics (QM) methods, is a powerful tool for predicting and rationalizing the stereochemical course of these transformations.
Consider a hypothetical asymmetric hydrogenation of a dehydroamino acid derivative of this compound. The choice of a chiral phosphine (B1218219) ligand on a rhodium or iridium catalyst is critical for achieving high enantioselectivity. Molecular modeling can be used to build models of the catalyst-substrate complexes for the two possible diastereomeric transition states leading to the (S,S) and (S,R) products.
By calculating the steric and electronic interactions within these transition state models, the energy difference (ΔΔE‡) between them can be determined. This energy difference is directly related to the enantiomeric excess (ee) of the reaction.
Table 2: Hypothetical Molecular Modeling Results for Asymmetric Hydrogenation
| Chiral Ligand | Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Isomer | Predicted ee (%) |
| (R,R)-Me-DuPhos | TS leading to (S,S) | 0.0 | (S,S) | >99 |
| TS leading to (S,R) | +3.5 | |||
| (S,S)-Me-DuPhos | TS leading to (S,S) | +3.4 | (S,R) | >99 |
| TS leading to (S,R) | 0.0 | |||
| (R)-BINAP | TS leading to (S,S) | 0.0 | (S,S) | 95 |
| TS leading to (S,R) | +1.8 |
Note: Data is illustrative and intended to demonstrate the predictive power of molecular modeling.
These models can highlight key non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate and the chiral ligand that are responsible for the observed stereoselectivity. This understanding allows for the rational selection of the optimal catalyst for a desired stereochemical outcome.
Rational Design of Novel Catalytic Transformations
Computational chemistry not only helps in understanding existing reactions but also plays a pivotal role in the rational design of new catalysts and transformations for this compound. By identifying the limitations of current catalytic systems through computational analysis, new catalysts with enhanced activity, selectivity, or substrate scope can be designed.
For instance, if DFT studies reveal that a particular step in a catalytic cycle has a high activation barrier, a new ligand could be designed in silico to stabilize the transition state and lower this barrier. Computational screening of a virtual library of ligands can rapidly identify promising candidates for experimental validation, significantly accelerating the catalyst development process.
An example could be the development of a novel catalyst for the direct C-H arylation of the indole ring of this compound, avoiding the need for pre-functionalization. Computational modeling could be used to design a directing group that positions a metal catalyst in proximity to a specific C-H bond, and to design a ligand that facilitates the C-H activation step.
Table 3: Hypothetical Computational Screening of Ligands for C-H Arylation
| Ligand Scaffold | Key Descriptor (e.g., Tolman's Cone Angle) | Calculated Activation Energy for C-H Activation (kcal/mol) | Predicted Relative Rate |
| Triphenylphosphine | 145° | 28.5 | 1.0 |
| Buchwald-type biaryl phosphine | 185° | 22.1 | 58.7 |
| N-Heterocyclic Carbene (NHC) | 160° | 24.3 | 15.2 |
| Designed Ligand 1 | 175° | 20.5 | 125.4 |
Note: This table presents illustrative data to showcase the concept of in silico ligand design and screening.
Through these and other computational approaches, the reactivity of this compound can be harnessed with greater precision, paving the way for the efficient synthesis of complex molecules with novel structures and functions.
Future Directions and Emerging Research Avenues for N Boc 4 Bromo L Tryptophan Research
Development of More Sustainable and Atom-Economical Synthetic Routes
The future of N-Boc-4-bromo-L-tryptophan synthesis lies in the development of greener and more efficient methodologies. Traditional synthetic routes often involve multiple steps with stoichiometric reagents, leading to significant waste. Emerging research focuses on addressing these limitations through biocatalysis and principles of atom economy.
Biocatalytic approaches offer a promising sustainable alternative. researchgate.netnih.gov Enzymes like tryptophan synthase (TrpS) and its engineered variants are being explored for the direct synthesis of tryptophan analogues. nih.gov Future research will likely focus on engineering TrpS or other enzymes to accept N-Boc-L-tryptophan as a substrate for direct bromination or to synthesize the brominated analogue from simpler precursors. The use of halogenase enzymes, which can regioselectively halogenate amino acids, also presents a potential route for a more environmentally friendly synthesis. researchgate.net
Another key area is the development of atom-economical reactions, such as direct C-H functionalization. researchgate.netrsc.org These methods avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste. Applying C-H activation strategies to directly brominate the C4 position of the indole (B1671886) ring in N-Boc-L-tryptophan would represent a significant advancement in atom economy.
| Synthetic Strategy | Advantages | Challenges |
| Biocatalysis (e.g., Engineered Tryptophan Synthase) | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme stability, substrate specificity for protected amino acids. |
| Halogenase Enzymes | Regioselective halogenation of unactivated C-H bonds. researchgate.net | Enzyme discovery and engineering for specific substrates. |
| Direct C-H Functionalization | High atom economy, fewer synthetic steps, reduced waste. researchgate.netrsc.org | Regioselectivity, catalyst cost and stability. |
Exploration of Novel Catalytic Systems for Challenging Transformations
The regioselective functionalization of the indole nucleus, particularly at the C4 position, remains a challenge in organic synthesis. nih.gov Future research will heavily rely on the discovery and application of novel catalytic systems to achieve this transformation with high efficiency and selectivity.
Transition-metal catalysis has been a cornerstone of C-H functionalization. rsc.org Catalysts based on palladium, ruthenium, rhodium, and copper have shown promise in directing the functionalization of the indole ring. nih.govmdpi.comnih.govnews-medical.net The development of new ligands and directing groups will be crucial for enhancing the reactivity and selectivity of these metal catalysts for the C4 position. For instance, innovative directing groups can temporarily bind to the indole nitrogen, positioning the metal catalyst to functionalize the desired C-H bond. researchgate.net
Furthermore, the exploration of photoredox catalysis offers a powerful tool for generating reactive intermediates under mild conditions. acs.org This approach could enable novel transformations of the indole ring of this compound, facilitating the introduction of various functional groups at different positions.
| Catalyst Type | Target Transformation | Potential Advantages |
| Palladium/Ruthenium/Rhodium | Direct C4-H Arylation/Alkenylation/Alkylation | High efficiency and functional group tolerance. nih.govmdpi.comnih.gov |
| Copper | Cost-effective C-H functionalization. news-medical.net | Lower cost compared to precious metals. |
| Photoredox Catalysts | Radical-mediated functionalization. acs.org | Mild reaction conditions, access to unique reactivity. |
Integration with Automated and Flow Chemistry Platforms
The integration of synthetic processes with automated and flow chemistry platforms is set to revolutionize the production of fine chemicals, including this compound. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput optimization and production. nih.gov
Flow chemistry, in particular, is well-suited for multistep syntheses and for reactions that are difficult to control in batch processes. researchgate.net The synthesis of chiral amino acids and their derivatives has been successfully demonstrated in continuous-flow systems, often incorporating immobilized catalysts or enzymes. nih.govnih.govwhiterose.ac.ukrsc.org Future work will likely involve the development of a continuous-flow process for the synthesis of this compound, potentially starting from basic precursors and integrating the bromination and protection steps into a single, streamlined process.
Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates, accelerating the discovery of optimal synthetic routes. This will be invaluable for developing the novel catalytic systems discussed in the previous section.
| Platform | Key Benefits | Application to this compound |
| Flow Chemistry | Improved safety, scalability, and process control. nih.govresearchgate.net | Continuous production, integration of multiple synthetic steps. |
| Automated Synthesis | High-throughput screening and optimization. | Rapid discovery of optimal catalysts and reaction conditions. |
| Immobilized Catalysts/Enzymes | Catalyst recycling, simplified purification. whiterose.ac.ukrsc.org | Development of robust and reusable catalytic systems for flow synthesis. |
Advanced Applications in Enabling Chemical Biology Tool Development
This compound is a valuable precursor for the development of sophisticated chemical biology tools. The bromine atom serves as a versatile handle for further chemical modifications, while the tryptophan scaffold allows for its incorporation into peptides and proteins. researchgate.netnih.gov
One of the most exciting future directions is the use of halogenated tryptophan analogues as probes to study protein structure and function. mdpi.comencyclopedia.pub The introduction of a heavy atom like bromine can be useful in X-ray crystallography for phasing purposes. Furthermore, the unique spectroscopic properties of modified tryptophans can be exploited for fluorescence-based studies of protein dynamics and interactions. acs.org
The development of methods for the site-specific incorporation of unnatural amino acids into proteins opens up new avenues for protein engineering. sciencedaily.comnih.gov this compound can be used to synthesize various functionalized tryptophan derivatives that can be incorporated into proteins to introduce new functionalities, such as photo-crosslinkers, fluorescent labels, or therapeutic payloads. acs.orgresearchgate.net This will enable the creation of proteins with novel properties and functions for applications in medicine and biotechnology. Moreover, tryptophan analogues are being designed as tool compounds to study enzyme activity, for example, in the investigation of indoleamine-2,3-dioxygenase 1 (IDO1) activity. researchgate.net
| Application Area | Specific Use of this compound derivative | Impact |
| Protein Structure & Function | As a precursor to fluorescent probes or heavy-atom derivatives. mdpi.comacs.org | Elucidation of protein structures and dynamics. |
| Peptide/Protein Modification | A handle for late-stage functionalization of peptides. acs.orgnih.gov | Creation of peptides with enhanced therapeutic properties. |
| Unnatural Amino Acid Mutagenesis | Synthesis of novel tryptophan analogues for incorporation into proteins. sciencedaily.comnih.gov | Engineering proteins with new functions and for therapeutic applications. |
| Enzyme Inhibition Studies | Design of inhibitors for enzymes like protein kinase CK2. nih.gov | Development of new therapeutic agents. |
| Mechanistic Probes | Synthesis of analogues to study enzyme mechanisms, such as IDO1. researchgate.net | Understanding fundamental biological processes. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying N-Boc-4-bromo-L-tryptophan, and how can researchers ensure high yield and purity?
- Methodological Answer : Synthesis typically involves Boc-protection of 4-bromo-L-tryptophan using di-tert-butyl dicarbonate under basic conditions (e.g., sodium bicarbonate). Purification is achieved via recrystallization or column chromatography, with yields optimized by controlling reaction temperature (4–25°C) and solvent polarity (e.g., ethyl acetate/hexane mixtures). Purity (>95%) is confirmed by HPLC and melting point analysis (135–137°C) . For reproducibility, document reaction parameters (e.g., stoichiometry, solvent ratios) and compare with published protocols for Boc-protected tryptophan derivatives .
Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to verify substitution at the indole ring (4-bromo) and Boc-group integrity.
- IR spectroscopy to confirm carbonyl stretches (C=O, ~1700 cm⁻¹) from the Boc and carboxylic acid groups.
- Mass spectrometry (ESI-TOF) for molecular ion ([M+H]⁺) matching the theoretical mass (e.g., 318.37 g/mol for methyl ester derivatives).
- HPLC with UV detection (λ = 280 nm) to assess purity. Cross-reference data with structurally similar compounds like N-Boc-L-tryptophan methyl ester .
Q. How should researchers handle storage and stability challenges for this compound?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent degradation, as brominated tryptophan derivatives are sensitive to light and moisture. Conduct stability studies under varying pH and temperature conditions (e.g., 4–37°C) using accelerated aging tests. Monitor decomposition via TLC or HPLC, noting any shifts in retention time or new peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or biological activity of this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in purity, stereochemical integrity, or experimental design. To address this:
- Replicate key studies using standardized protocols (e.g., identical solvent systems, catalyst loads).
- Validate compound identity via X-ray crystallography (if crystalline) or 2D-NMR (e.g., NOESY for stereochemistry).
- Compare results with structurally analogous compounds (e.g., N-Boc-L-tryptophan) to isolate the bromo group’s impact .
Q. What strategies optimize the use of this compound in peptide synthesis, particularly for coupling efficiency and deprotection?
- Methodological Answer :
- Coupling : Use coupling agents like HATU or EDCI/HOBt in DMF, monitoring by Kaiser test. The bromo group may sterically hinder reactions; optimize equivalents of activating reagents (1.5–2.0 eq).
- Deprotection : Remove the Boc group with TFA in dichloromethane (20–50% v/v), ensuring minimal side reactions (e.g., indole bromine displacement). Validate completeness by LC-MS .
Q. How can this compound be applied to study tryptophan metabolism or immune modulation in cellular models?
- Methodological Answer : The bromo group may act as a bioisostere or steric probe in enzyme inhibition studies (e.g., indoleamine 2,3-dioxygenase, IDO). Design experiments to:
- Compare cellular uptake vs. natural tryptophan using radiolabeled analogs.
- Assess immunosuppressive effects in T-cell proliferation assays, referencing IDO-mediated tryptophan catabolism pathways .
Q. What computational approaches predict the physicochemical properties or interaction mechanisms of this compound?
- Methodological Answer :
- Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., IDO).
- Calculate logP and pKa via software like MarvinSuite, accounting for bromine’s electronegativity. Validate predictions with experimental solubility and stability data .
Methodological Notes
- Data Reproducibility : Always report batch-specific purity, solvent history, and spectral artifacts (e.g., residual solvents in NMR) .
- Ethical and Safety Compliance : Follow institutional guidelines for handling halogenated compounds, including waste disposal and personal protective equipment (PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
